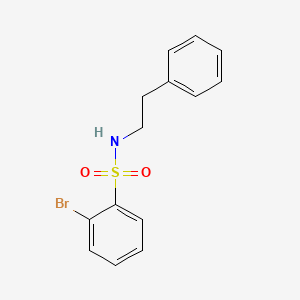

2-bromo-N-phenethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-phenethylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This particular compound is further modified with a bromine atom and a phenethyl group. While the provided papers do not directly discuss 2-bromo-N-phenethylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

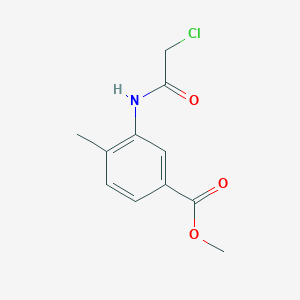

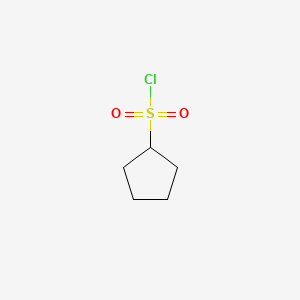

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is reasonable to assume that a similar approach could be used to synthesize 2-bromo-N-phenethylbenzenesulfonamide, by reacting 2-bromobenzenesulfonyl chloride with phenethylamine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide information on the molecular conformation, vibrational wavenumbers, and electronic properties. For 2-bromo-N-phenethylbenzenesulfonamide, similar methods could be employed to determine its optimized geometry and electronic structure.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, N-haloamide compounds, such as N, N-dibromobenzenesulfonamide, can undergo addition reactions with olefins . The bromine atom in 2-bromo-N-phenethylbenzenesulfonamide could potentially make it reactive towards nucleophiles or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect these properties . The bromine atom and phenethyl group in 2-bromo-N-phenethylbenzenesulfonamide would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Wissenschaftliche Forschungsanwendungen

Gas-Liquid Chromatography

2-bromo-N-phenethylbenzenesulfonamide has relevance in gas-liquid chromatography. Vandenheuvel and Gruber (1975) demonstrated that dimethylformamide dialkylacetals, reacting with primary sulfonamides, form derivatives with excellent gas-liquid chromatographic properties. These derivatives are convenient for biological studies, as illustrated by the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy in Cancer Treatment

2-bromo-N-phenethylbenzenesulfonamide derivatives have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with 2-bromo-N-phenethylbenzenesulfonamide derivative groups, highlighting its significant potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

The compound sodium N-bromo-p-nitrobenzenesulfonamide, closely related to 2-bromo-N-phenethylbenzenesulfonamide, shows promise as an oxidizing titrant in various analytical applications. Gowda et al. (1983) reported its effectiveness in titrations of substances like ascorbic acid and sulfite, indicating its utility in analytical chemistry (Gowda et al., 1983).

Ring Halogenation Studies

2-bromo-N-phenethylbenzenesulfonamide also plays a role in ring halogenation studies of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) used N-halosuccinimide and acidic catalysts for ring halogenations, which is pertinent to understanding the chemical behavior and applications of similar compounds (Bovonsombat & Mcnelis, 1993).

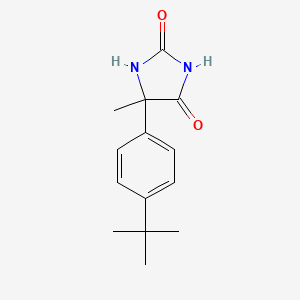

Antitumor Activity

Further, the enantiomers of a compound structurally similar to 2-bromo-N-phenethylbenzenesulfonamide were synthesized by Zhou et al. (2015), and their antitumor activity was evaluated, showing the potential of such compounds in medicinal chemistry (Zhou et al., 2015).

HIV-1 Infection Prevention

Additionally, derivatives of methylbenzenesulfonamide, related to 2-bromo-N-phenethylbenzenesulfonamide, have been investigated for their potential use in preventing human HIV-1 infection, as reported by Cheng De-ju (2015) (Cheng De-ju, 2015).

Safety and Hazards

The safety data sheet for 2-Bromo-N-phenethylbenzenesulfonamide suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water . If inhaled, it is advised to move the victim to fresh air .

Eigenschaften

IUPAC Name |

2-bromo-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESWHHJFQKKGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395785 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-phenethylbenzenesulfonamide | |

CAS RN |

849141-69-1 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)